![molecular formula C11H12ClN3O4S B13200952 1-Butyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-sulfonyl chloride](/img/structure/B13200952.png)
1-Butyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 1-butyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-sulfonyl chloride involves multiple steps. One common method includes the reaction of pyrido[2,3-d]pyrimidine derivatives with sulfonyl chloride under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified using techniques such as column chromatography .
Análisis De Reacciones Químicas
1-butyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: This compound can undergo nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles such as amines or alcohols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Aplicaciones Científicas De Investigación
1-butyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-sulfonyl chloride has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-butyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-sulfonyl chloride involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes, thereby affecting various biochemical pathways . The compound’s sulfonyl chloride group is reactive and can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity .
Comparación Con Compuestos Similares
1-butyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-sulfonyl chloride can be compared with other pyrido[2,3-d]pyrimidine derivatives such as:
1-butyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid: This compound has a carboxylic acid group instead of a sulfonyl chloride group, which affects its reactivity and applications.
Pyrano[2,3-d]pyrimidine-2,4-dione derivatives: These compounds are structurally similar but have different functional groups and are used as PARP-1 inhibitors in cancer research.
The uniqueness of 1-butyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-sulfonyl chloride lies in its sulfonyl chloride group, which provides distinct reactivity and potential for various applications in research and industry .
Propiedades
Fórmula molecular |
C11H12ClN3O4S |
|---|---|
Peso molecular |
317.75 g/mol |
Nombre IUPAC |
1-butyl-2,4-dioxopyrido[2,3-d]pyrimidine-6-sulfonyl chloride |
InChI |
InChI=1S/C11H12ClN3O4S/c1-2-3-4-15-9-8(10(16)14-11(15)17)5-7(6-13-9)20(12,18)19/h5-6H,2-4H2,1H3,(H,14,16,17) |
Clave InChI |
UDQVJROIBDPSFX-UHFFFAOYSA-N |
SMILES canónico |
CCCCN1C2=C(C=C(C=N2)S(=O)(=O)Cl)C(=O)NC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


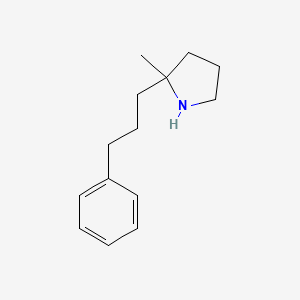
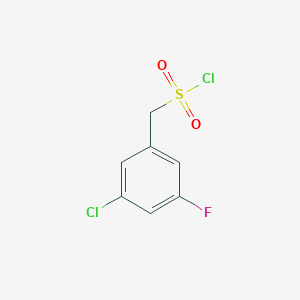
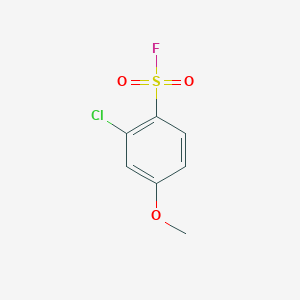
![7-(Iodomethyl)-6-oxa-2-azaspiro[3.4]octane](/img/structure/B13200904.png)
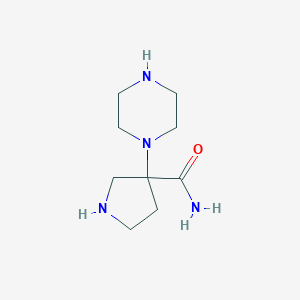
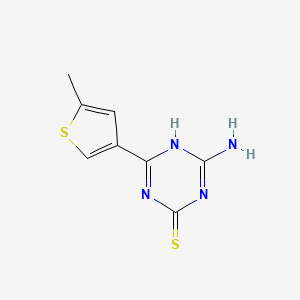
![1-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}cyclopentan-1-ol](/img/structure/B13200920.png)
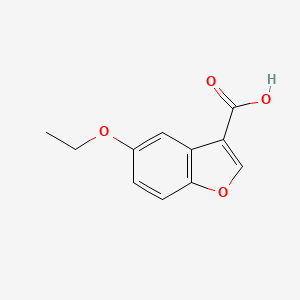
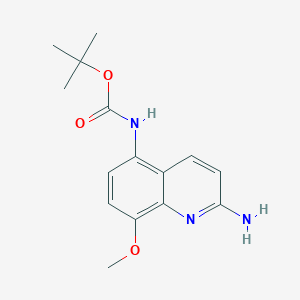
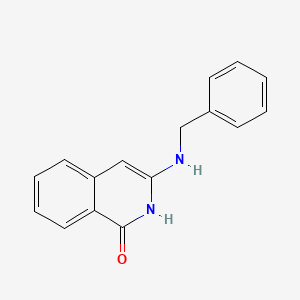

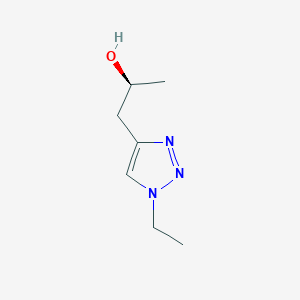
![2-[2-(Bromodifluoromethyl)-5-fluoro-1H-indol-3-yl]ethan-1-amine](/img/structure/B13200960.png)

